4-(2-Bromoethylsulfonyl)benzonitrile
Description
4-(2-Bromoethylsulfonyl)benzonitrile is a benzonitrile derivative featuring a bromoethylsulfonyl (-SO₂-CH₂-CH₂-Br) substituent at the para position of the aromatic ring. This compound combines the electron-withdrawing cyano (-CN) and sulfonyl (-SO₂-) groups, which enhance its reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C9H8BrNO2S |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
4-(2-bromoethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C9H8BrNO2S/c10-5-6-14(12,13)9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 |
InChI Key |
PFOWLMDGVSPMDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(2-Bromoethylsulfonyl)benzonitrile with structurally or functionally related benzonitrile derivatives, focusing on synthesis, electronic properties, and applications.
Substituent Effects on Reactivity and Electronic Properties
4-(Methylsulfonyl)benzonitrile () :
This analog lacks the bromoethyl chain but retains the sulfonyl group. The methylsulfonyl substituent strongly withdraws electrons, stabilizing negative charges and enhancing electrophilic aromatic substitution reactivity. The absence of bromine limits its utility in nucleophilic substitution reactions compared to this compound .4-Bromo-2-(methylsulfonyl)benzonitrile () :
Features both bromine and methylsulfonyl groups but at different positions (ortho vs. para). The bromine at the ortho position may sterically hinder reactions, whereas the para-substituted bromoethylsulfonyl group in the target compound offers greater flexibility for functionalization .- 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile (): Contains an extended π-conjugated ethynyl-oxazole substituent, which enhances nonlinear optical (NLO) properties (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹). In contrast, the bromoethylsulfonyl group in this compound likely reduces conjugation, prioritizing chemical reactivity over NLO performance .
Data Table: Key Comparisons
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